molecular formula C7H8ClFN2 B1459010 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine CAS No. 1337651-57-6

1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine

Cat. No.: B1459010
CAS No.: 1337651-57-6
M. Wt: 174.6 g/mol
InChI Key: CNVCUWIGILADAM-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a halogenated pyridine derivative with the molecular formula C₇H₇ClF₂N₂ (when considering the dihydrochloride salt, the molecular weight increases to 326.45 g/mol) . This compound is structurally characterized by a pyridine ring substituted with chlorine at position 6 and fluorine at position 5, with an ethanamine moiety at position 3. It is primarily utilized as a building block in pharmaceutical synthesis, particularly for developing chiral amines and kinase inhibitors. The chlorine and fluorine substituents enhance its lipophilicity and electronic properties, which may influence binding interactions in biological systems .

Properties

IUPAC Name

1-(6-chloro-5-fluoropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(10)5-2-6(9)7(8)11-3-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVCUWIGILADAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(N=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-5-fluoropyridine.

    Substitution Reaction: The 6-chloro-5-fluoropyridine undergoes a substitution reaction with ethanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyridin-2-yl)ethan-1-amine Derivatives

These compounds, such as those derived from (R)-1-phenylethan-1-amine or (S)-1-(2-naphthyl)ethan-1-amine, are widely employed in asymmetric catalysis for synthesizing chiral amines . Key differences include:

  • Substitution Pattern: The target compound features a pyridin-3-yl group with halogen substituents, whereas pyridin-2-yl derivatives lack halogenation.
  • Applications: Pyridin-2-yl derivatives are optimized for organocatalysis (e.g., α-amination of dicarbonyl compounds), while the halogenated pyridin-3-yl derivative may be more suited for drug intermediates due to enhanced bioavailability .

Avapritinib and Selumetinib Sulfate

  • Avapritinib (Figure 59 in ) contains a fluorophenyl group and a triazine-piperazine-pyrimidine moiety attached to ethanamine. While structurally complex, its ethanamine core shares functional similarity with the target compound. Avapritinib’s design emphasizes kinase inhibition (e.g., targeting KIT and PDGFRA mutants), whereas the simpler halogenated pyridinyl ethanamine may serve as a precursor for similar scaffolds .
  • Selumetinib Sulfate (CAS 943332-08-9) is a benzimidazole-based MEK inhibitor. Unlike the target compound, it incorporates bromo and chloro substituents, which contribute to its distinct solubility and pharmacokinetic profile .

1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethan-1-amine

This compound (CAS 154877-60-8) features an imidazopyridine core instead of a pyridine ring.

Structural and Functional Data Table

Compound Name Molecular Formula Substituents Key Applications
1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine C₇H₇ClF₂N₂ (free base) Cl (C6), F (C5), ethanamine (C3) Pharmaceutical building block
1-(Pyridin-2-yl)ethan-1-amine C₇H₈N₂ None (parent structure) Organocatalysis, chiral ligands
Avapritinib C₂₈H₃₂N₈O Fluorophenyl, triazine-piperazine Kinase inhibitor (KIT/PDGFRA)
Selumetinib Sulfate C₁₇H₁₇BrClFN₄O₇S Bromo, chloro, fluoro MEK inhibitor

Biological Activity

1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with chlorine and fluorine substituents, which influence its chemical reactivity and biological interactions. The molecular formula is C7_{7}H8_{8}ClF1_{1}N, with a molecular weight of 173.57 g/mol. The presence of these halogen atoms enhances the compound's lipophilicity and binding affinity to various biological targets.

1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine functions primarily as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity . The amine group in the structure allows for hydrogen bonding, further modulating its biological activity.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in drug metabolism:

  • CYP1A2 Inhibition : This inhibition can significantly affect the metabolism of drugs that are substrates for this enzyme. For instance, studies have shown that compounds with similar structures exhibit varying degrees of CYP1A2 inhibition, suggesting a structure-activity relationship that could be exploited in drug design .

Antimicrobial Activity

Recent research has indicated that derivatives of 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine exhibit antimicrobial properties against various bacterial strains. For example, compounds derived from this structure have shown effectiveness against both Gram-positive bacteria and mycobacteria .

Bacterial Strain Activity Comments
Staphylococcus aureusActiveComparable efficacy to clinically used antibiotics
Mycobacterium tuberculosisActiveShows promise against resistant strains
Enterococcus faecalisHighly ActiveEffective against vancomycin-resistant isolates

Case Studies

In a controlled study involving the evaluation of several pyridine derivatives, 1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine was tested for its cytotoxic effects on cancer cell lines. The results indicated low cytotoxicity towards primary porcine monocyte-derived macrophages while maintaining significant antibacterial activity against pathogenic strains .

Research Applications

The compound is being investigated for potential therapeutic applications, including:

  • Drug Development : Due to its enzyme inhibition properties, it serves as a valuable lead compound for developing new pharmaceuticals targeting metabolic pathways.
  • Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals in industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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